molecular formula C12H13IO B14298554 Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- CAS No. 122776-64-1

Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo-

Katalognummer: B14298554
CAS-Nummer: 122776-64-1
Molekulargewicht: 300.13 g/mol
InChI-Schlüssel: AALWRVNGSPGUOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- is an organic compound characterized by the presence of a benzene ring substituted with a 2-cyclohexen-1-yloxy group and an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- typically involves the reaction of 2-cyclohexen-1-ol with iodobenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The compound can be reduced to alter its oxidation state and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction Reactions: Products may include alcohols or alkanes, depending on the extent of reduction.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- involves its interaction with molecular targets through its functional groups. The iodine atom and the 2-cyclohexen-1-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-(2-cyclohexen-1-yloxy)-4-methoxy-
  • Benzene, 2-cyclohexen-1-yl-
  • Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-

Uniqueness

Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the iodine substituent or have different functional groups, leading to variations in their chemical behavior and applications.

Eigenschaften

CAS-Nummer

122776-64-1

Molekularformel

C12H13IO

Molekulargewicht

300.13 g/mol

IUPAC-Name

1-cyclohex-2-en-1-yloxy-2-iodobenzene

InChI

InChI=1S/C12H13IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2

InChI-Schlüssel

AALWRVNGSPGUOL-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)OC2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.